molecular formula C16H16O3 B344279 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one CAS No. 22141-31-7

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B344279
CAS No.: 22141-31-7
M. Wt: 256.3 g/mol
InChI Key: FQCZZYGBJVMLOG-UHFFFAOYSA-N
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Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as Alzheimer’s disease and ischemia-reperfusion injury.

    Industry: Used in the development of pharmaceuticals and other chemical products

Safety and Hazards

The compound may cause irritation. When heated to decomposition, it emits acrid smoke and irritating fumes . It is probably combustible .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one can be achieved through several methods. One common method involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O) in methylene chloride at -50°C. The reaction mixture is then allowed to reach room temperature and left for several days until the starting ester is completely consumed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar organic reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one is unique due to its combination of phenolic and ketone functionalities, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZZYGBJVMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361049
Record name AK-087/42718243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22141-31-7
Record name AK-087/42718243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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